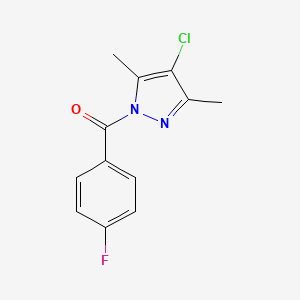

![molecular formula C21H28N2O3 B5541127 1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidinones, including structures similar to the compound , can be achieved through several methods. One notable method involves the cobalt carbonyl catalyzed carbonylation of azetidines, leading to high yields and regioselectivity. This process demonstrates good functional group tolerance, highlighting the versatility and efficiency of synthesizing pyrrolidinone derivatives (Roberto & Alper, 1989).

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been elucidated through various spectroscopic methods, including NMR and mass spectrometry. These techniques provide detailed information on the molecular architecture, helping in understanding the compound's chemical behavior and reactivity (Acheson et al., 1980).

Chemical Reactions and Properties

Pyrrolidinone derivatives undergo various chemical reactions, including addition reactions with heterocyclic compounds and ring-expansion reactions. These reactions are crucial for functionalizing the molecules and exploring their chemical properties. The formation of cyclopenta[c]pyridine derivatives from pyrroles and dibromo butadienes via a ring expansion mechanism is one such reaction indicating the compound's versatile reactivity (Yin et al., 2017).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents and their arrangement significantly affects these properties, thereby determining the compound's application in various fields. Structural elucidation through crystallography provides insights into the intermolecular interactions that define these physical properties (Shi et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrrolidinone derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, are pivotal in dictating their chemical behavior. Studies have shown that these compounds participate in cycloaddition reactions, showcasing their utility in constructing complex molecular architectures. The Lewis acid catalyzed formal [3+2] cycloaddition reactions exemplify the chemical versatility of pyrrolidinone derivatives, enabling the synthesis of functionally rich cyclopentanes and pyrrolidine derivatives (Verma & Banerjee, 2017).

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Strategies for Lactams

A novel synthetic strategy for the stereocontrolled preparation of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives has been developed. This approach utilizes the ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones, leading to usefully substituted products. This method offers a new pathway for creating highly substituted lactams and N-hydroxy lactams with potential applications in medicinal chemistry and drug development (Wardrop & Burge, 2005).

Ligand Design for Ammonium Cation Interaction

The design and synthesis of a new tetraazamacrocycle demonstrate a novel ligand structure capable of selectively interacting with simple ammonium cations. This compound shows potential for applications in selective cation binding, highlighting the importance of preorganized binding side-arms for efficient cation interaction. This could have implications in areas such as molecular recognition and sensor development (Formica et al., 2003).

Supramolecular Assemblies and Crystal Engineering

Research into the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules has expanded our understanding of host-guest systems and molecular tapes. These findings contribute to the field of crystal engineering, offering insights into the design and synthesis of complex structures with potential applications in materials science (Arora & Pedireddi, 2003).

Antidepressant and Nootropic Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This research indicates the therapeutic potential of these compounds, paving the way for the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyl-4-[3-(2,6-dimethylphenoxy)azetidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-14-6-5-7-15(2)20(14)26-18-12-22(13-18)21(25)16-10-19(24)23(11-16)17-8-3-4-9-17/h5-7,16-18H,3-4,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWYTWEVAIYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3CC(=O)N(C3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)

![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)

![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)

![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)

![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)

![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)